CID 20843155
Description
The mass spectrum (D) likely reveals molecular fragments indicative of functional groups such as esters, terpenes, or aromatic systems, though specific structural data are absent in the provided evidence.
Properties
CAS No. |
15587-39-0 |
|---|---|
Molecular Formula |
Ge5H12 |
Molecular Weight |
375.2 g/mol |
InChI |
InChI=1S/2GeH3.3GeH2/h2*1H3;3*1H2 |
InChI Key |
YLAFGLJNWFUJLU-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Canonical SMILES |
[GeH3].[GeH3].[GeH2].[GeH2].[GeH2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
CID 20843155 can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl₄) with lithium aluminum hydride (LiAlH₄) in an ether solvent. This reaction produces germanium hydrides, including pentagermane, as part of the product mixture .
Another method involves the reduction of germanium halides with sodium borohydride (NaBH₄) in a suitable solvent. This reaction also yields various germanium hydrides, including pentagermane .
Industrial Production Methods
the methods mentioned above can be adapted for small-scale production in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
CID 20843155 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form germanium oxides.
Reduction: this compound can be reduced to form lower germanium hydrides or elemental germanium.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Oxygen, ozone, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed
Oxidation: Germanium oxides.
Reduction: Lower germanium hydrides, elemental germanium.
Substitution: Various substituted germanium compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of pentagermane involves its ability to undergo various chemical reactions, as described above. Its reactivity is primarily due to the presence of multiple germanium-hydrogen bonds, which can be broken and reformed under different conditions. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oscillatoxin Derivatives ()

CID 20843155 may belong to a class of cyclic or polyketide-derived toxins, analogous to oscillatoxin derivatives (e.g., CID 101283546, CID 185389). Key structural differences include:
- Methylation : CID 185389 (30-methyl-oscillatoxin D) features a methyl group absent in CID 101283546 (oscillatoxin D), altering hydrophobicity and bioactivity.
- Side-chain modifications : Oscillatoxin E (CID 156582093) and F (CID 156582092) differ in oxidation states, influencing receptor binding.
Table 1: Structural Comparison of Oscillatoxin Derivatives
| Compound CID | Key Structural Features | Molecular Weight (Da)* | Bioactivity |
|---|---|---|---|
| 101283546 | Cyclic polyketide, no methylation | ~800 | Cytotoxic |
| 185389 | 30-methyl group | ~814 | Enhanced membrane permeabilization |
| 20843155 | Not specified (inferred volatile) | N/A | Potential antimicrobial |
Nrf2 Inhibitors ()

CID 46907796 (AC5000.4136) and ChEMBL entries 1724922/1711746 are Nrf2 inhibitors with distinct pharmacophores. Unlike this compound, these compounds feature:
- Sulfonamide groups : Critical for target engagement.
- Planar aromatic systems : Enhance binding to Keap1, a regulatory protein of Nrf2.
Functional Comparison: Chemical Inducers of Dimerization (CIDs)
This compound may share functional overlap with photocleavable CIDs like rapamycin derivatives (). Key contrasts include:
Analytical Comparisons: Mass Spectrometry Fragmentation
This compound’s in-source collision-induced dissociation (CID) patterns () can be contrasted with ginsenosides:
- Ginsenoside Rf: Produces fragment ions at m/z 621 [M-H]⁻ and 459 [M-H-162]⁻.
- This compound : Likely exhibits distinct fragmentation due to differing functional groups (e.g., loss of methyl or acetyl groups).
Notes on Limitations and Contradictions
- Functional overlap : focuses on protein-dimerizing CIDs, while suggests a volatile metabolite, implying divergent applications.
Q & A
Q. What strategies validate novel mechanisms proposed for this compound’s reactivity?
- Methodological Validation :
- Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways .
- Compare kinetic data (Arrhenius plots) with computational transition-state simulations .
- Employ in situ spectroscopic monitoring (e.g., Raman) to capture intermediate species .
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